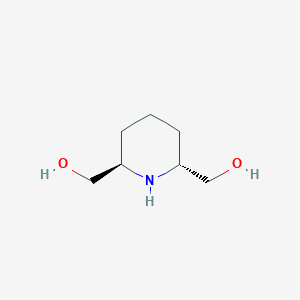

((2R,6R)-Piperidine-2,6-diyl)dimethanol

Description

((2R,6R)-Piperidine-2,6-diyl)dimethanol is a chiral piperidine derivative featuring two methanol groups at the 2 and 6 positions of the saturated six-membered ring. Its stereochemistry (R,R configuration) is critical for its physicochemical properties and biological interactions. The compound has been studied for its structural characteristics, particularly in crystallography, where its cis isomer (cis-(piperidine-2,6-diyl)dimethanol) has been analyzed for hydrogen-bonding patterns and molecular packing .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

[(2R,6R)-6-(hydroxymethyl)piperidin-2-yl]methanol |

InChI |

InChI=1S/C7H15NO2/c9-4-6-2-1-3-7(5-10)8-6/h6-10H,1-5H2/t6-,7-/m1/s1 |

InChI Key |

MCEPYPBCTYUNDH-RNFRBKRXSA-N |

Isomeric SMILES |

C1C[C@@H](N[C@H](C1)CO)CO |

Canonical SMILES |

C1CC(NC(C1)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6R)-Piperidine-2,6-diyl)dimethanol typically involves the reduction of a suitable precursor. One common method is the catalytic hydrogenation of a piperidine derivative under specific conditions. For instance, the reduction of 2,6-diformylpiperidine using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

((2R,6R)-Piperidine-2,6-diyl)dimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of piperidine derivatives with different substituents.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-2,6-dicarboxylic acid, while substitution reactions can produce various piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,6R)-Piperidine-2,6-diyl)dimethanol is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.

Medicine

This compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of ((2R,6R)-Piperidine-2,6-diyl)dimethanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, some derivatives may act as inhibitors of enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ((2R,6R)-Piperidine-2,6-diyl)dimethanol:

cis-(Piperidine-2,6-diyl)dimethanol

- Molecular Formula: C₇H₁₅NO₂

- Key Differences : Stereochemistry (cis vs. trans) alters hydrogen-bonding networks and crystal packing .

- Applications : Primarily studied for crystallographic properties rather than biological activity.

2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol

- Molecular Formula : C₁₃H₂₆N₂O₂

- Key Differences: Propanol substituents instead of methanol; mixed stereochemistry (2S,6R) increases steric bulk and modifies ligand-metal interactions .

- Applications : Used in synthesizing conformationally restricted metal complexes for catalysis.

(4-Iodopyridine-2,6-diyl)dimethanol

- Molecular Formula: C₇H₈INO₂

- Key Differences : Aromatic pyridine core (vs. saturated piperidine) introduces electron-withdrawing effects; iodine substituent enhances reactivity in cross-coupling reactions .

- Applications: Potential intermediate in pharmaceutical synthesis.

(2R,6R)-Hydroxynorketamine (HNK)

- Molecular Formula: C₁₂H₁₄ClNO₂

- Key Differences : Ketamine-derived metabolite with hydroxyl groups; shares R,R configuration but includes a chlorophenyl moiety.

trans-2,6-Piperidinedicarboxylic Acid

- Molecular Formula: C₇H₁₁NO₄

- Key Differences: Carboxylic acid groups (vs. methanol) enable chelation of metal ions, influencing solubility and coordination chemistry .

- Applications : Metal-organic framework (MOF) construction and catalysis.

Comparative Data Table

Key Research Findings

Stereochemical Influence: The R,R configuration of this compound enhances its suitability as a chiral ligand, whereas the cis isomer forms distinct crystal lattices due to altered hydrogen bonding .

Biological Activity: (2R,6R)-HNK, a structurally related metabolite, exhibits delayed but sustained antinociception via AMPA receptor activation, unlike ketamine’s rapid but short-lived effects .

Ligand Design: Propanol-substituted analogues (e.g., 2,2′-[(2S,6R)-Piperidine-2,6-diyl]dipropan-2-ol) show enhanced steric effects, improving metal complex stability in catalytic applications .

Safety Profiles : (2R,6R)-HNK lacks ketamine’s adverse effects (e.g., dystaxia), highlighting how structural modifications (e.g., hydroxylation) mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.